

Technical Guide: Spectroscopic Data of Methylisonicotinate-N-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methylisonicotinate-N-oxide**

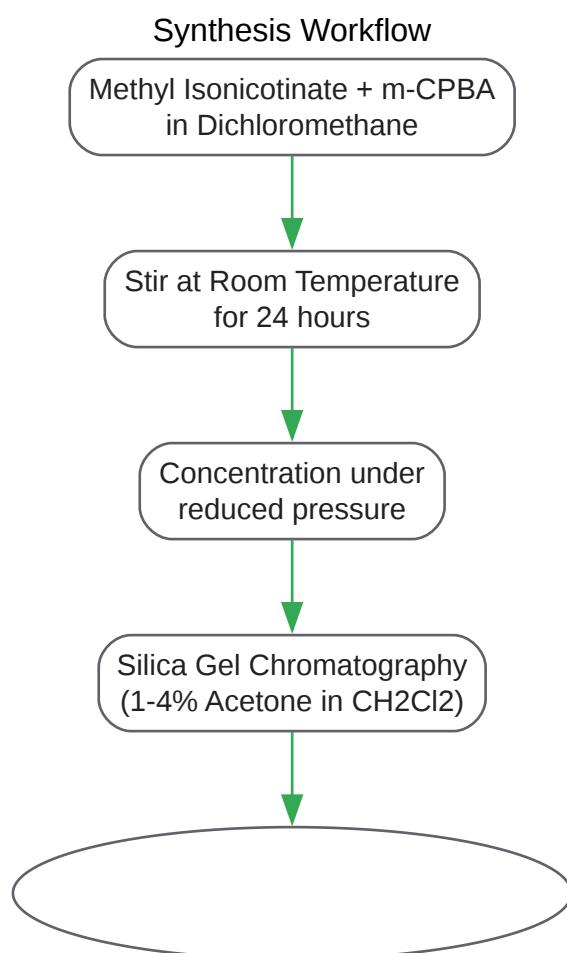
Cat. No.: **B142975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR) data for **Methylisonicotinate-N-oxide**, a key chemical intermediate. Due to the limited availability of directly published complete datasets, this guide also includes a detailed synthesis protocol and an analysis of expected spectral characteristics based on related compounds.

Introduction


Methylisonicotinate-N-oxide, also known as methyl pyridine-4-carboxylate 1-oxide, is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification, purity assessment, and the characterization of its derivatives. This document compiles and analyzes the available ^1H and ^{13}C NMR data and provides a detailed experimental protocol for its synthesis.

Experimental Protocols

Synthesis of Methylisonicotinate-N-oxide

A reliable method for the synthesis of **Methylisonicotinate-N-oxide** involves the oxidation of methyl isonicotinate. The following protocol is adapted from a published procedure.[\[1\]](#)

Workflow for the Synthesis of Methylisonicotinate-N-oxide

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis of **Methylisonicotinate-N-oxide**.

Procedure: In a flame-dried flask, methyl isonicotinate (1.8 mL, 15.2 mmol) and m-chloroperoxybenzoic acid (m-CPBA) (6.8 g, 30.4 mmol) are dissolved in dry dichloromethane (150 mL).^[1] The reaction mixture is stirred at room temperature for 24 hours.^[1] Following the reaction, the solution is concentrated under reduced pressure. The resulting residue is purified by chromatography on silica gel using a mobile phase of 1–4% (v/v) acetone in dichloromethane to yield the final product as a white solid.^[1]

NMR Spectroscopic Data

While a complete, officially published and tabulated set of ^1H and ^{13}C NMR data for **Methylisonicotinate-N-oxide** is not readily available in the surveyed literature, the synthesis has been reported with the confirmation that the spectral data matched previously published

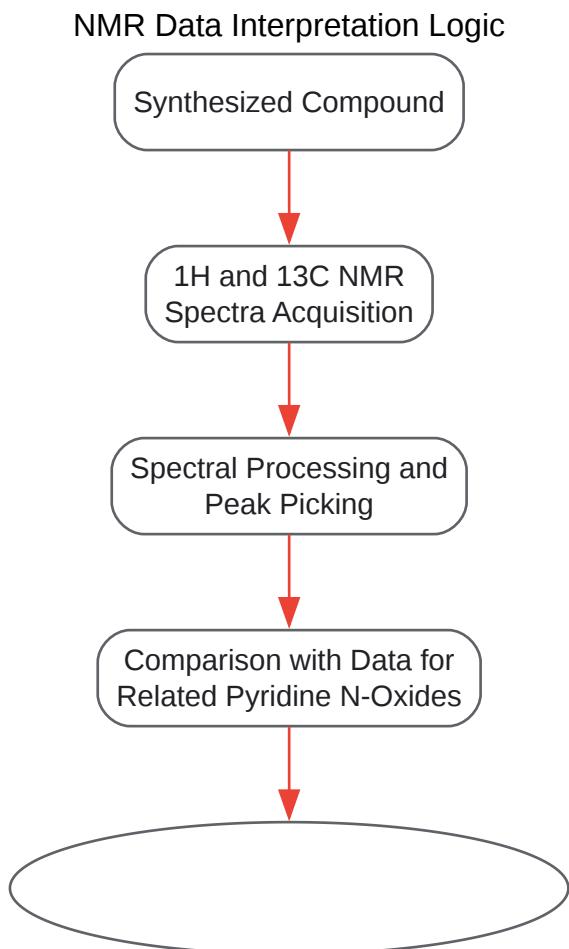
results.^[1] Based on the known effects of N-oxidation on the chemical shifts of pyridine derivatives, the following tables present the expected ¹H and ¹³C NMR data.

¹H NMR Data (Expected)

The introduction of the N-oxide functionality is expected to deshield the alpha-protons (H-2 and H-6) and to a lesser extent the beta-protons (H-3 and H-5) compared to the parent methyl isonicotinate.

Table 1: Expected ¹H NMR Data for **Methylisonicotinate-N-oxide**

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2, H-6	8.1 - 8.3	Doublet	~7	2H
H-3, H-5	7.7 - 7.9	Doublet	~7	2H
-OCH ₃	3.9 - 4.1	Singlet	-	3H


¹³C NMR Data (Expected)

Similarly, the carbons of the pyridine ring are expected to show shifts in their resonance frequencies upon N-oxidation. The alpha-carbons (C-2 and C-6) are typically deshielded, while the gamma-carbon (C-4) is expected to be significantly deshielded.

Table 2: Expected ¹³C NMR Data for **Methylisonicotinate-N-oxide**

Carbon	Expected Chemical Shift (ppm)
C=O	164 - 166
C-4	138 - 140
C-2, C-6	137 - 139
C-3, C-5	126 - 128
-OCH ₃	52 - 54

Logical Relationship of NMR Data Analysis

[Click to download full resolution via product page](#)

Caption: A diagram showing the logical workflow for NMR data analysis.

Conclusion

This technical guide provides the essential information for the synthesis and spectroscopic characterization of **Methylisonicotinate-N-oxide**. While a definitive, published NMR dataset is elusive, the provided experimental protocol and the analysis of expected chemical shifts offer a solid foundation for researchers working with this compound. It is recommended that any new synthesis of this compound be accompanied by a full NMR characterization to contribute to the public body of scientific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. raineslab.com [raineslab.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of Methylisonicotinate-N-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142975#1h-nmr-and-13c-nmr-data-for-methylisonicotinate-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com